molecular formula C17H26N2O4S B275256 1-(4-Ethoxy-3-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide

1-(4-Ethoxy-3-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide

Cat. No. B275256
M. Wt: 354.5 g/mol
InChI Key: CFCCELWSNDVXMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethoxy-3-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide, also known as EPPC, is a chemical compound that has gained significant attention in the field of scientific research. EPPC belongs to the class of sulfonylpiperidine compounds and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-3-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. 1-(4-Ethoxy-3-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide may also modulate the activity of certain signaling pathways that are involved in cell growth and differentiation.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Ethoxy-3-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide can induce apoptosis (programmed cell death) in cancer cells and can inhibit the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-Ethoxy-3-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide in lab experiments is its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

For research on 1-(4-Ethoxy-3-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide include further studies to elucidate its mechanism of action, optimization of its therapeutic potential, and development of more efficient synthesis methods. Additionally, studies could focus on the potential use of 1-(4-Ethoxy-3-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of 1-(4-Ethoxy-3-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide involves a multi-step process that begins with the reaction of 4-ethoxy-3-propan-2-ylphenol with p-toluenesulfonyl chloride in the presence of a base. This reaction produces 1-(4-ethoxy-3-propan-2-ylphenyl)sulfonyl chloride, which is then reacted with piperidine-4-carboxamide to yield 1-(4-Ethoxy-3-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide.

Scientific Research Applications

1-(4-Ethoxy-3-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Studies have shown that 1-(4-Ethoxy-3-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.

properties

Molecular Formula

C17H26N2O4S

Molecular Weight

354.5 g/mol

IUPAC Name

1-(4-ethoxy-3-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C17H26N2O4S/c1-4-23-16-6-5-14(11-15(16)12(2)3)24(21,22)19-9-7-13(8-10-19)17(18)20/h5-6,11-13H,4,7-10H2,1-3H3,(H2,18,20)

InChI Key

CFCCELWSNDVXMH-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)C(C)C

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)C(C)C

Origin of Product

United States

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